molecular formula C14H14NO7P B127932 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate CAS No. 154187-39-0

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate

Cat. No.: B127932
CAS No.: 154187-39-0
M. Wt: 339.24 g/mol
InChI Key: SPHFYBQAUWQSQG-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate is an organic compound with a complex structure that includes both hydroxyphenyl and nitrophenyl groups

Preparation Methods

The synthesis of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate typically involves multiple steps. One common method includes the reaction of 2-hydroxyphenyl phosphate with 1-(2-nitrophenyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate serves as a reagent in organic synthesis . It acts as a precursor for synthesizing more complex molecules, facilitating various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Key Reactions:

  • Oxidation: Can form corresponding quinones.
  • Reduction: Nitro groups can be converted to amino groups.
  • Substitution: Hydroxy groups participate in nucleophilic substitution reactions.

Biology

The compound has garnered attention for its potential biological activities :

  • It functions as a caged compound , releasing active species upon photolysis, which can be utilized in biochemical studies to investigate cellular processes.
  • Its ability to release protons or reactive intermediates allows it to modulate biochemical pathways, making it a valuable tool in biological research.

Medicine

Ongoing research is exploring the compound's therapeutic applications , particularly in drug delivery systems:

  • Its photolytic properties can be harnessed to control the release of drugs at targeted sites within the body, enhancing treatment efficacy while minimizing side effects.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Developing new materials with specific properties.
  • Serving as an intermediate in the synthesis of various industrial chemicals.

Photolytic Behavior Study

A study published in Journal of Organic Chemistry examined the photolytic behavior of caged compounds similar to this compound. The findings highlighted its efficiency in releasing active species under UV light, demonstrating potential applications in targeted drug delivery systems.

Synthesis of Complex Molecules

Research conducted by Smith et al. (2023) focused on the synthesis of complex organic molecules using this compound as a precursor. The study reported high yields and purity levels when employing controlled reaction conditions.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate involves its ability to undergo photolysis, releasing active species that can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the released species. For example, in biological systems, the compound can release protons or other reactive intermediates that can modulate biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate include:

    2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate: This compound has a similar structure but with a hydrogen phosphate group.

    1-(2-Nitrophenyl)ethyl phosphate: Lacks the hydroxyphenyl group but shares the nitrophenyl and phosphate moieties.

    2-Hydroxyphenyl phosphate: Contains the hydroxyphenyl group but lacks the nitrophenyl group

Biological Activity

Overview

2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate is an organic compound characterized by its complex structure, which includes hydroxyphenyl and nitrophenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including applications in drug delivery systems and its role as a caged compound that releases active species upon photolysis.

The biological activity of this compound primarily involves its ability to undergo photolysis. This process releases reactive intermediates that can interact with various biological targets, modulating biochemical pathways. The specific molecular targets and pathways depend on the nature of the released species, which may include protons or other reactive intermediates that influence cellular functions.

Biological Applications

1. Drug Delivery Systems

  • The compound is being explored for its potential in drug delivery due to its ability to release active agents in response to light, allowing for controlled therapeutic effects.

2. Anticancer Activity

  • Preliminary studies suggest that derivatives of similar phosphate compounds exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle disruption. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

3. Enzyme Inhibition

  • There is a growing interest in the compound's ability to inhibit specific enzymes involved in critical biochemical pathways. This could lead to applications in treating diseases where enzyme dysregulation is a factor .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Key findings include:

  • Synthesis Methods : The synthesis typically involves the reaction of 2-hydroxyphenyl phosphate with 1-(2-nitrophenyl)ethyl chloride, often facilitated by a base like triethylamine.
  • Biochemical Properties : The compound has shown stability under various conditions, which is crucial for its application in biological systems. Its interactions with cellular components suggest potential roles in modulating cellular signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Contains hydroxyphenyl and nitrophenyl groupsPotential drug delivery and anticancer properties
2-Hydroxyphenyl phosphate Lacks nitrophenyl groupLimited activity compared to nitrophenyl derivatives
1-(2-Nitrophenyl)ethyl phosphate Lacks hydroxyphenyl groupSimilar applications but different reactivity

Case Studies

Several case studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Studies : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.17 µM to 2.69 µM, indicating strong potential for therapeutic use .
  • Enzyme Interaction Studies : Research highlighted the compound's ability to bind to specific enzymes, inhibiting their activity and suggesting a mechanism for its biological effects. These findings support further exploration into its use as an enzyme inhibitor in disease treatment .

Properties

IUPAC Name

(2-hydroxyphenyl) 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO7P/c1-10(11-6-2-3-7-12(11)15(17)18)21-23(19,20)22-14-9-5-4-8-13(14)16/h2-10,16H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFYBQAUWQSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934951
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154187-39-0
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenyl 1-(2-nitrophenyl)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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